![molecular formula C12H11N3O2 B7529722 N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide, also known as ODZ-101, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
Studies have shown that N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide for lab experiments is its ability to cross the blood-brain barrier, which allows it to reach the brain and exert its effects. However, there are also limitations to its use, including the fact that it is not yet fully understood how it works and that further research is needed to determine its safety and efficacy.
将来の方向性
There are many potential future directions for research on N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide. One area of interest is in the development of new drugs for the treatment of neurological disorders, as mentioned earlier. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide and to determine its potential applications in other areas of scientific research. Finally, more studies are needed to determine the safety and efficacy of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in humans, which will be necessary for its eventual use as a therapeutic agent.
合成法
N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-(1,3,4-oxadiazol-2-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in its pure form.
科学的研究の応用
N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been found to have potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been shown to have a positive effect on cognitive function and memory in animal models, making it a potential candidate for drug development.
特性
IUPAC Name |
N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(8-1-2-8)14-10-5-3-9(4-6-10)12-15-13-7-17-12/h3-8H,1-2H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOLVTYRJDCGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)


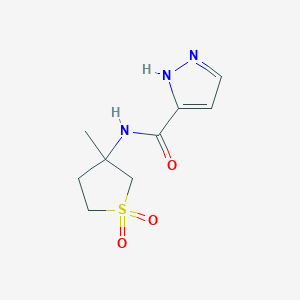
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
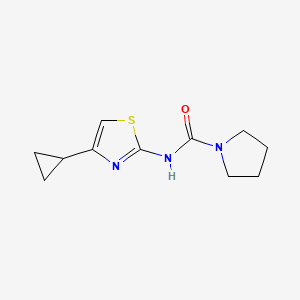
![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)

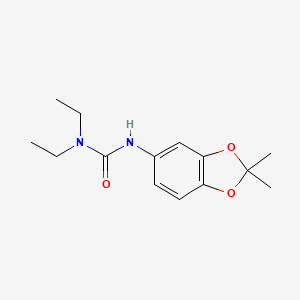
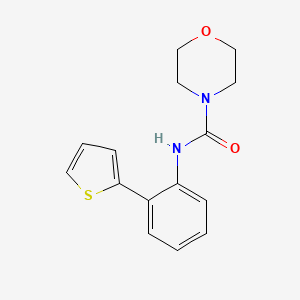
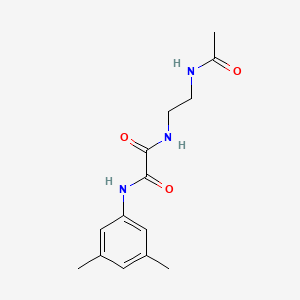
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)

![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)